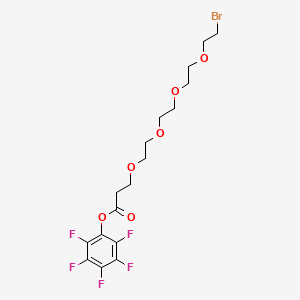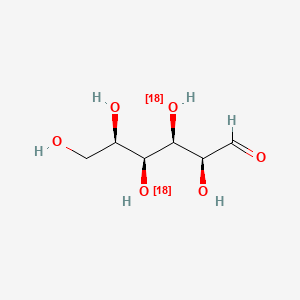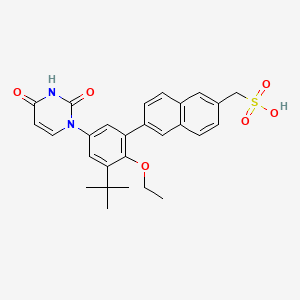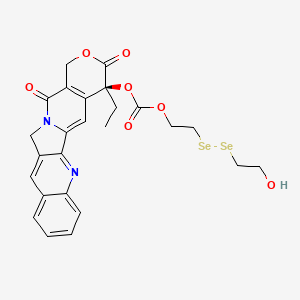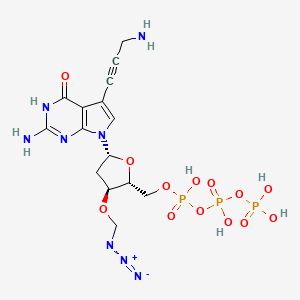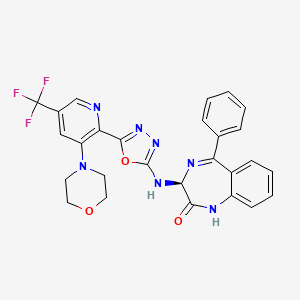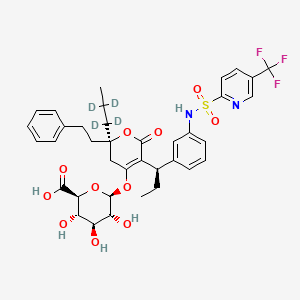
Tipranavir beta-D-Glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tipranavir is a nonpeptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the trade name Aptivus and is typically administered in combination with ritonavir to enhance its bioavailability. Tipranavir is particularly effective against HIV strains that are resistant to other protease inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tipranavir involves multiple steps, starting with the preparation of the dihydropyrone ring, which serves as the central scaffold. The process includes the following steps:
Formation of the Dihydropyrone Ring: This involves the reaction of a suitable aldehyde with a ketone in the presence of a base to form the dihydropyrone ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride.
Final Assembly: The final steps involve coupling the dihydropyrone ring with other functional groups to complete the synthesis
Industrial Production Methods
Industrial production of Tipranavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Tipranavir undergoes various chemical reactions, including:
Oxidation: Tipranavir can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tipranavir to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Tipranavir molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Tipranavir .
Aplicaciones Científicas De Investigación
Tipranavir has a wide range of scientific research applications:
Medicine: It is primarily used in the treatment of HIV infection, especially in patients with drug-resistant strains.
Biology: Tipranavir is used in studies to understand the mechanisms of drug resistance in HIV.
Chemistry: It serves as a model compound for studying the synthesis and reactions of protease inhibitors.
Industry: Tipranavir is used in the pharmaceutical industry for the development of new antiretroviral drugs
Mecanismo De Acción
Tipranavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, Tipranavir prevents the formation of mature virions, thereby inhibiting viral replication. This mechanism involves fewer hydrogen bonds compared to peptidic protease inhibitors, allowing Tipranavir to fit into the active site of the enzyme in drug-resistant HIV strains .
Comparación Con Compuestos Similares
Similar Compounds
- Lopinavir
- Atazanavir
- Darunavir
- Saquinavir
- Indinavir
Uniqueness of Tipranavir
Tipranavir is unique among protease inhibitors due to its nonpeptidic structure, which allows it to inhibit the replication of HIV strains resistant to other protease inhibitors. It also has a distinct resistance profile, making it effective in salvage therapy for patients with multidrug-resistant HIV infection .
Propiedades
Fórmula molecular |
C37H41F3N2O11S |
|---|---|
Peso molecular |
782.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2 |
Clave InChI |
ODSCYUCOVFARRF-UBGHSNJQSA-N |
SMILES isomérico |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
SMILES canónico |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


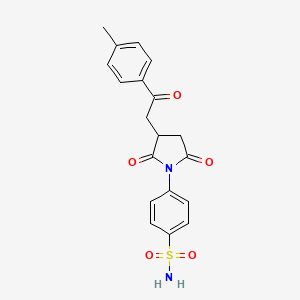
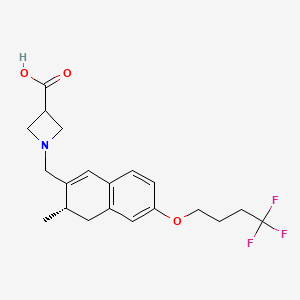
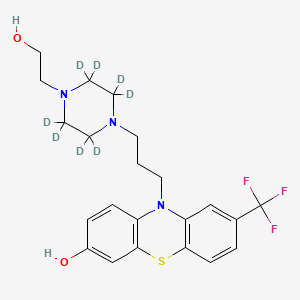
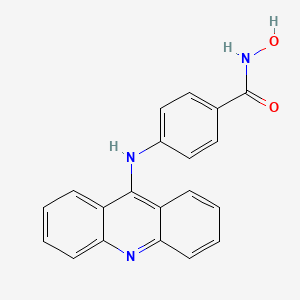
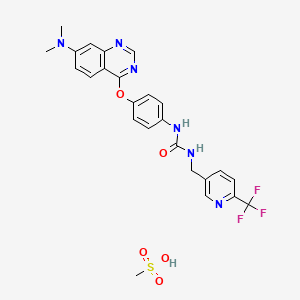
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)
